2-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(1-methylpyrazol-4-yl)acetamide
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Overview
Description
2-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(1-methylpyrazol-4-yl)acetamide is an organic compound with a complex structure that includes a methoxy group, a cyclohexyl ring, and a pyrazolyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(1-methylpyrazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the pyrazolyl acetamide moiety: This step can be carried out through nucleophilic substitution reactions, where the pyrazolyl group is introduced using suitable nucleophiles.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(1-methylpyrazol-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(1-methylpyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]aniline
- 4-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]aniline
- 2-methoxy-5-methyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]aniline
Uniqueness
2-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(1-methylpyrazol-4-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(1-methylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-6-18(2,3)14-7-9-15(10-8-14)20-17(22)16(23-5)13-11-19-21(4)12-13/h11-12,14-16H,6-10H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIXDYHXRKUFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)C(C2=CN(N=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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